2,5-Dimethylanisole

Description

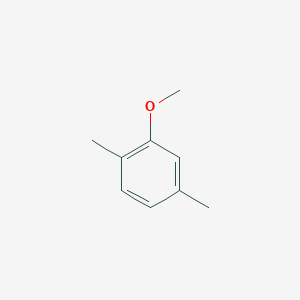

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZAUIVYZWPNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168893 | |

| Record name | 2,5-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706-11-2 | |

| Record name | 2-Methoxy-1,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001706112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH47BOM48G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylanisole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylanisole, also known by its IUPAC name 2-methoxy-1,4-dimethylbenzene, is an aromatic organic compound with a wide range of applications in chemical synthesis.[1] Its structural features, including a substituted benzene (B151609) ring with activating methyl and methoxy (B1213986) groups, make it a valuable intermediate in the production of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a methoxy group at position 1.

References

An In-depth Technical Guide to 2,5-Dimethylanisole (CAS: 1706-11-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethylanisole (CAS No. 1706-11-2), a versatile aromatic ether. It covers its chemical and physical properties, detailed spectroscopic data, a standard synthesis protocol, key applications, and essential safety information. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound, also known as 2-Methoxy-p-xylene, is a colorless to slightly yellowish liquid at room temperature.[1][2] It is soluble in organic solvents like alcohols and ethers but is nearly insoluble in water.[3] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1706-11-2 | [4][5] |

| Molecular Formula | C₉H₁₂O | [3][4][5] |

| Molecular Weight | 136.19 g/mol | [4][5] |

| IUPAC Name | 2-methoxy-1,4-dimethylbenzene | [5] |

| Synonyms | 2-Methoxy-p-xylene, Benzene, 2-methoxy-1,4-dimethyl- | [4][5] |

| Appearance | Clear colorless to slightly yellowish liquid | [1][2] |

| Boiling Point | 190 °C | [2] |

| Melting Point | ~ -20 °C | [3] |

| Density | 0.965 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.514 | [2] |

| Flash Point | 66 °C / 150.8 °F | [6] |

| Purity | ≥98% or 99% | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectroscopic Data | Details | Source(s) |

| ¹H NMR (CDCl₃) | δ ppm: 2.2 (3H, s, CH₃), 2.34 (3H, s, CH₃), 3.82 (3H, s, OCH₃), 6.65 (1H, s, Ar-H), 6.7 (1H, d, J = 7.2Hz, Ar-H), 7.03 (1H, d, J = 7.2Hz, Ar-H) | [1] |

| Mass Spectrometry | Molecular Ion (m/z): 136. Parent peaks at m/z 121, etc. | [5] |

| Infrared (IR) Spectrum | Available as Neat, ATR-IR, and Vapor Phase spectra from various databases. | [5][7] |

| ¹³C NMR | Data available from studies investigating spin-rotational relaxation. | |

| UV-Vis Spectra | Data available in spectral databases. | [5] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the methylation of 2,5-Dimethylphenol (B165462) using a methylating agent such as dimethyl sulfate (B86663).[1]

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol details the synthesis of this compound from 2,5-Dimethylphenol and dimethyl sulfate.[1]

Materials:

-

2,5-Dimethylphenol (50 g, 410 mmol)

-

Potassium carbonate (68 g, 490 mmol)

-

Dimethyl sulfate (62.04 g total, 492 mmol total)

-

Acetone (B3395972) (600 mL)

-

20% Sodium hydroxide (B78521) solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dimethylphenol (50 g, 410 mmol) and potassium carbonate (68 g, 490 mmol) in acetone (600 mL) at room temperature.

-

Addition of Methylating Agent: Add dimethyl sulfate (31.02 g, 246 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 9 hours.

-

Monitoring and Second Addition: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, add a second portion of dimethyl sulfate (31.02 g, 246 mmol) and continue to reflux for another 9 hours.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove solids. Remove the acetone from the filtrate using a rotary evaporator.

-

Purification: Stir the resulting oil with a 20% sodium hydroxide solution (100 mL) for 10 minutes to remove any unreacted phenol.

-

Washing: Separate the organic layer and wash it with water (2 x 500 mL) until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuum to yield the final product.

-

Yield: This procedure reportedly yields 45.5 g of 2-methoxy-1,4-dimethylbenzene (81% yield).[1]

Applications in Research and Development

This compound serves as a valuable compound in several areas of chemical research and industry.

-

Photoexcited Donor: It is recognized as a photoexcited donor.[4] In photochemical studies, it can absorb light energy and transfer it to an acceptor molecule, like 2-nitrofluorene, facilitating the study of non-radiative energy transitions.[1]

-

Organic Synthesis Intermediate: The compound is a common intermediate in organic synthesis, used to build more complex molecules.[3]

-

Fragrance Component: It is used as an ingredient in fragrances to impart specific scents.[3]

-

Pharmaceutical and Agrochemical Research: As a substituted anisole, it can serve as a building block for the synthesis of potential drug candidates and agrochemicals.[3]

-

NMR Studies: It has been used as a model compound to investigate the temperature dependence of the spin-rotational relaxation rate of methyl Carbon-13 in NMR studies.[1]

Safety and Handling

This compound is classified as a combustible liquid and can cause irritation.[5][6] Proper safety precautions must be followed during handling and storage.

| Hazard Class | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| Skin Irritation (Category 2) | Danger | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| STOT SE (Category 3) | Danger | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. |

Source: Aggregated GHS information from ECHA C&L Inventory notifications.[5]

Storage and Handling Recommendations:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Avoid contact with skin and eyes and inhalation of vapor.[3]

-

Use personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.[6]

-

In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]

References

- 1. This compound | 1706-11-2 [amp.chemicalbook.com]

- 2. 1706-11-2 C9H12O this compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H12O | CID 74350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound [webbook.nist.gov]

physical properties of 2,5-Dimethylanisole boiling point

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethylanisole with a Focus on its Boiling Point

Introduction

This compound, also known as 2-methoxy-p-xylene, is an organic compound with the chemical formula C9H12O.[1][2][3] It is a colorless to slightly yellowish liquid at room temperature.[1][4] This compound serves as a valuable intermediate in organic synthesis, finding applications in the preparation of fragrances and pharmaceuticals.[1] Understanding its physical properties, particularly its boiling point, is crucial for its handling, purification, and application in various chemical processes. This guide provides a comprehensive overview of the physical characteristics of this compound, with a detailed exploration of its boiling point and the experimental methods for its determination.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its use in research and development.

| Property | Value | Reference |

| IUPAC Name | 2-methoxy-1,4-dimethylbenzene | [2] |

| Synonyms | 2-Methoxy-p-xylene, 2,5-Dimethylphenol methyl ether | [2][5] |

| CAS Number | 1706-11-2 | [2][3][5][6][7] |

| Molecular Formula | C9H12O | [2][3][5] |

| Molecular Weight | 136.19 g/mol | [2][3][5][7] |

| Appearance | Colorless to slightly yellowish liquid | [1][4] |

| Boiling Point | 190 °C at 760 mmHg (lit.) | [1][4][6][8][9] |

| Melting Point | Approximately -20 °C | [1] |

| Density | 0.965 g/mL at 25 °C (lit.) | [1][4][6][9] |

| Refractive Index | n20/D 1.514 (lit.) | [1][4][6][9] |

| Solubility | Soluble in organic solvents (alcohols, ethers); almost insoluble in water | [1] |

Factors Influencing Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the external pressure. For organic compounds like this compound, the boiling point is primarily influenced by intermolecular forces, which are dictated by the molecule's structure, molecular weight, and polarity.

Caption: Relationship between molecular properties and the boiling point of this compound.

Experimental Protocols for Boiling Point Determination

Accurate determination of the boiling point is essential for the identification and purity assessment of liquid organic compounds.[10] Several standard laboratory methods can be employed for this purpose.

Distillation Method

This method is suitable when a sufficient quantity of the sample is available and can also serve as a purification step.[11][12]

-

Objective: To determine the boiling point of a liquid by distillation.

-

Materials: Distillation flask, condenser, receiving flask, thermometer, heating mantle or oil bath, boiling chips or a magnetic stirrer.

-

Procedure:

-

Assemble a simple distillation apparatus.

-

Place a measured volume of this compound (at least 5 mL) into the distillation flask along with a few boiling chips.[11]

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the flask.

-

Record the temperature when the liquid begins to boil and the vapor condenses on the thermometer bulb, leading to a stable temperature reading. This stable temperature is the boiling point.[12]

-

Record the atmospheric pressure at the time of the experiment.

-

Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available.[13]

-

Objective: To determine the boiling point of a small liquid sample.

-

Materials: Thiele tube, high-boiling mineral oil, thermometer, a small test tube, a capillary tube (sealed at one end), and a rubber band.[13]

-

Procedure:

-

Fill the Thiele tube with mineral oil.

-

Add a small amount (about 0.5 mL) of this compound to the small test tube.[13]

-

Place the capillary tube, with its open end down, into the test tube.[11][13]

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.[13]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]

-

Remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][13]

-

Reflux Method

This method also allows for the determination of the boiling point using a relatively small amount of liquid.

-

Objective: To determine the boiling point of a liquid under reflux.

-

Materials: Round-bottom flask, condenser, thermometer, heating mantle, boiling chips or a magnetic stirrer.

-

Procedure:

-

Place about 5 mL of this compound and a few boiling chips into the round-bottom flask.[11]

-

Attach the condenser vertically to the flask.

-

Insert the thermometer through the condenser so that the bulb is positioned in the vapor phase above the boiling liquid but below the condenser inlet.[11]

-

Heat the flask to bring the liquid to a steady boil and establish a reflux ring.

-

The temperature will stabilize at the boiling point of the liquid, which should be recorded.[11]

-

Caption: Experimental workflow for determining the boiling point of this compound.

Conclusion

The boiling point of this compound is a critical physical property for its application in scientific research and industrial processes. The well-documented value of 190 °C, along with other physicochemical data, provides a solid foundation for its use. The experimental protocols detailed in this guide offer reliable methods for verifying this property and assessing the purity of the compound in a laboratory setting. A thorough understanding of these properties and determination techniques is essential for professionals in drug development and chemical research.

References

- 1. This compound [chembk.com]

- 2. This compound | C9H12O | CID 74350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 1706-11-2 C9H12O this compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. 2,5-ジメチルアニソール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 99 1706-11-2 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vernier.com [vernier.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 2,5-Dimethylanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylanisole, also known as 2-methoxy-p-xylene, is an aromatic ether that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, details relevant experimental protocols for solubility determination, and presents a logical workflow for its synthesis.

Solubility of this compound: A Qualitative and Quantitative Overview

General qualitative assessments indicate that this compound is soluble in common organic solvents such as alcohols and ethers, while being practically insoluble in water.[1] However, a comprehensive search of the scientific literature reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mole fraction) for this compound in a range of organic solvents.

To provide a useful reference for researchers, the following table summarizes the qualitative solubility information for this compound and includes quantitative solubility data for structurally analogous compounds: anisole (B1667542) and p-xylene. These compounds share key structural features with this compound (a methoxybenzene derivative and a xylene isomer, respectively) and their solubility behavior can offer valuable insights.

Table 1: Solubility of this compound and Structurally Similar Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Alcohols | Ambient | Soluble[1] |

| Ethers | Ambient | Soluble[1] | |

| Water | Ambient | Almost Insoluble[1] | |

| Anisole | Acetone | Ambient | Very Soluble[2] |

| Benzene | Ambient | Soluble[3] | |

| Chloroform | Ambient | Soluble[3] | |

| Ether | Ambient | Soluble[3] | |

| Water | 25 | ~0.01 g/100 mL[3] | |

| p-Xylene | Acetone | Ambient | Miscible[4] |

| Benzene | Ambient | Miscible[4] | |

| Diethyl Ether | Ambient | Miscible[4] | |

| Ethanol | Ambient | Miscible[4] | |

| Toluene | Ambient | Miscible[4] | |

| Water | 25 | 0.0106 g/100 mL[4] |

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Measurement

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pressure. The shake-flask method is a common and reliable technique for this determination.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent under equilibrium conditions.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or gas chromatography (GC) system with a suitable detector.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C). The mixture is agitated for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved this compound is separated from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the excess liquid.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant (the saturated solution) and dilute it with the same organic solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to assess the apparent solubility of a compound under non-equilibrium conditions. It typically involves dissolving the compound in a water-miscible organic solvent (like DMSO) and then diluting it into an aqueous buffer. For the purpose of this guide, a modified approach for organic solvents is described.

Objective: To rapidly assess the solubility of this compound in an organic solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Automated liquid handler (optional)

-

Plate reader with UV-Vis or nephelometric detection capabilities

-

96-well microplates

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen organic solvent.

-

Serial Dilution: Perform serial dilutions of the stock solution in the same solvent directly in a 96-well plate.

-

Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).

-

Detection of Precipitation: Measure the absorbance or light scattering of each well using a plate reader. An increase in absorbance or scattering indicates the formation of a precipitate (undissolved compound).

-

Solubility Estimation: The kinetic solubility is estimated as the highest concentration at which no precipitation is observed.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Williamson ether synthesis, starting from 2,5-dimethylphenol (B165462) and a methylating agent such as dimethyl sulfate.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While specific quantitative data is lacking, the provided information on its qualitative solubility and the data for analogous compounds offer a solid foundation for researchers. The detailed experimental protocols for thermodynamic and kinetic solubility measurements provide a practical framework for generating the necessary data in-house. Furthermore, the visualized synthesis workflow offers a clear overview of a common preparative route to this important chemical intermediate. Future experimental studies are encouraged to establish a comprehensive quantitative solubility profile of this compound in a wider range of organic solvents to further aid in its diverse applications.

References

synthesis of 2,5-Dimethylanisole from p-xylene

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylanisole from p-Xylene (B151628)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis route for this compound, a valuable intermediate in various chemical industries, starting from the readily available precursor, p-xylene. The synthesis involves a series of well-established organic transformations, including nitration, reduction, diazotization, hydrolysis, and methylation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams for enhanced clarity.

Overall Synthesis Pathway

The conversion of p-xylene to this compound is accomplished through a five-step reaction sequence. The process begins with the electrophilic nitration of p-xylene to introduce a nitro group, followed by the reduction of this group to an amine. The resulting aniline (B41778) derivative then undergoes diazotization and subsequent hydrolysis to yield a phenol. The final step involves the methylation of the phenolic hydroxyl group to produce the target molecule, this compound.

Caption: Overall reaction pathway for the synthesis of this compound from p-xylene.

Step-by-Step Experimental Protocols and Data

This section provides detailed methodologies for each key transformation in the synthesis.

Step 1: Nitration of p-Xylene to 2-Nitro-p-xylene

The introduction of a nitro group onto the p-xylene ring is a critical first step. Due to the directing effects of the two methyl groups, the primary product of mononitration is 2-nitro-p-xylene. Two common methods for this electrophilic aromatic substitution are presented below.

Method A: Mixed Acid Nitration

A traditional and effective method for nitration involves the use of a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

-

Prepare a nitrating mixture by carefully adding a specific molar ratio of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Slowly add p-xylene to the cooled nitrating mixture with vigorous stirring, ensuring the temperature is maintained at approximately 30°C.[1]

-

After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

-

Pour the reaction mixture onto crushed ice and water to precipitate the crude 2-nitro-p-xylene.

-

Isolate the product by filtration, wash with cold water until the washings are neutral, and then wash with a dilute sodium carbonate solution to remove any remaining acid.

-

The crude product can be purified by distillation under reduced pressure.

Method B: Zeolite-Catalyzed Nitration

A more modern and selective method utilizes a solid acid catalyst, such as zeolite beta, which can offer high selectivity and easier product work-up.

Experimental Protocol:

-

In a batch reactor, charge p-xylene and a solvent such as dichloroethane.

-

Add zeolite-beta catalyst to the mixture.

-

Slowly add nitric acid in a controlled manner, maintaining a specific molar ratio of xylene to nitric acid (e.g., 1:1.2).[2]

-

Heat the reaction mixture to the reflux temperature of the solvent and maintain for approximately 4 hours.[2]

-

After the reaction is complete, cool the mixture and separate the catalyst by filtration.

-

The filtrate is then washed with water and a dilute basic solution to remove any unreacted acid.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the product.

| Parameter | Method A: Mixed Acid | Method B: Zeolite Beta Catalyst |

| Nitrating Agent | HNO₃/H₂SO₄ | HNO₃ |

| Catalyst | H₂SO₄ | Zeolite Beta |

| Temperature | 30°C | Reflux temperature of solvent |

| Selectivity for 2-nitro-p-xylene | High | 100%[2] |

| Molar Ratio (Xylene:HNO₃) | Variable | 1:0.80 to 1:1.5[2] |

Table 1: Comparison of Nitration Methods for p-Xylene.

Step 2: Reduction of 2-Nitro-p-xylene to 2,5-Dimethylaniline

The nitro group of 2-nitro-p-xylene is reduced to an amino group to form 2,5-dimethylaniline. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol:

-

Charge a high-pressure reactor (autoclave) with 2-nitro-p-xylene, a solvent such as ethanol, and a palladium on carbon (Pd/C) catalyst (e.g., 5% Pd/C).[3][4]

-

Purge the reactor with an inert gas (e.g., nitrogen) and then with hydrogen gas.[3]

-

Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the reaction temperature with vigorous stirring.[3]

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor, release the pressure, and purge with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent is removed from the filtrate by distillation under reduced pressure to yield 2,5-dimethylaniline.

| Parameter | Value |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Ethanol[4] |

| Temperature Range | 343–403 K (70–130°C)[4] |

| Hydrogen Pressure Range | 4–10 bar[4] |

| Catalyst Loading | 4–12% (w/w) of dimethyl-nitrobenzene[4] |

| Agitation Speed | >800 rpm[4] |

Table 2: Reaction Conditions for the Catalytic Hydrogenation of 2-Nitro-p-xylene.

Step 3 & 4: Diazotization of 2,5-Dimethylaniline and Hydrolysis to 2,5-Dimethylphenol

This two-step, one-pot process converts the amino group of 2,5-dimethylaniline into a hydroxyl group via a diazonium salt intermediate. A continuous process for this transformation has been developed for industrial applications.

Caption: Workflow for the continuous synthesis of 2,5-dimethylphenol.

Experimental Protocol (Continuous Process):

-

Prepare two separate solutions:

-

Solution A: An aqueous sulfuric acid solution of 2,5-dimethylaniline. The mass ratio of 2,5-dimethylaniline to sulfuric acid to water is approximately 1.0 : 1.2-6.0 : 3.0-12.0.

-

Solution B: An aqueous solution of sodium nitrite (B80452) with a concentration of 5-35%.

-

-

Use two metering pumps to feed Solution A and Solution B into a pipeline reactor at a specific mass flow rate ratio (A:B of 2.0-8.0 : 1).

-

Maintain the temperature within the pipeline reactor between 80-120°C.

-

Control the residence time of the reaction mixture in the reactor to be between 20 and 300 seconds.

-

The output from the reactor, containing the 2,5-dimethylphenol product, is then subjected to cooling, extraction, drying, and desolventization to isolate the pure product.

| Parameter | Value |

| Reactants | 2,5-Dimethylaniline, H₂SO₄, NaNO₂ |

| Reactor Type | Pipeline Reactor |

| Temperature | 80–120°C |

| Residence Time | 20–300 seconds |

| Mass Ratio (Aniline:H₂SO₄:Water) | 1.0 : 1.2-6.0 : 3.0-12.0 |

| NaNO₂ Concentration | 5–35% |

| Mass Flow Ratio (Solution A:Solution B) | 2.0-8.0 : 1 |

Table 3: Parameters for the Continuous Diazotization and Hydrolysis of 2,5-Dimethylaniline.

Step 5: Methylation of 2,5-Dimethylphenol to this compound

The final step is the methylation of the hydroxyl group of 2,5-dimethylphenol. The Williamson ether synthesis is a classic and reliable method for this purpose, though other greener alternatives exist.

Method A: Williamson Ether Synthesis using Dimethyl Sulfate (B86663)

Experimental Protocol:

-

Dissolve 2,5-dimethylphenol in a suitable solvent such as acetone (B3395972) or methanol.

-

Add a base, such as anhydrous potassium carbonate or sodium hydroxide, to the solution to deprotonate the phenol.

-

Slowly add dimethyl sulfate to the reaction mixture with stirring. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with a dilute aqueous base and then with water.

-

The organic layer is dried, and the solvent is evaporated to yield crude this compound, which can be purified by distillation.

Method B: Green Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is a more environmentally benign methylating agent. This reaction is often carried out under phase-transfer catalysis (PTC) conditions.

Experimental Protocol:

-

In a reactor equipped with a stirrer and reflux condenser, combine 2,5-dimethylphenol, dimethyl carbonate, a base such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB).

-

Heat the mixture to 90-100°C under atmospheric pressure.

-

After the reaction is complete (e.g., 5 hours), cool the mixture.

-

The solid base can be recovered by filtration.

-

The product is extracted with a suitable organic solvent (e.g., tert-butyl methyl ether), and the catalyst can be removed by an acidic aqueous wash.

-

The organic layer is dried and the solvent is evaporated to yield the final product.

| Parameter | Method A: Dimethyl Sulfate | Method B: Dimethyl Carbonate |

| Methylating Agent | Dimethyl Sulfate | Dimethyl Carbonate (DMC) |

| Base | K₂CO₃ or NaOH | K₂CO₃ |

| Catalyst | None | Tetrabutylammonium Bromide (PTC) |

| Temperature | Reflux temperature of solvent | 90-100°C |

| Safety Profile | Highly Toxic, Carcinogenic | Environmentally Benign |

Table 4: Comparison of Methylation Methods for 2,5-Dimethylphenol.

Conclusion

The synthesis of this compound from p-xylene is a well-documented process involving a sequence of fundamental organic reactions. This guide has provided a detailed overview of the synthesis pathway, offering specific experimental protocols and quantitative data for each step. The choice of methodology for each transformation, such as the use of mixed acids versus a zeolite catalyst for nitration, or traditional versus greener methylating agents, will depend on factors such as required selectivity, scalability, safety considerations, and environmental impact. The information presented herein serves as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Photochemical Reaction Mechanisms of 2,5-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical reaction mechanisms of 2,5-dimethylanisole. It is intended for researchers, scientists, and professionals in drug development who are interested in the photochemical properties of substituted aromatic compounds. This document consolidates available data on reaction kinetics, quantum yields, and transient species, while also outlining relevant experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows, offering a clear and concise understanding of the complex processes involved.

Introduction

This compound, a substituted aromatic ether, serves as a valuable model compound for studying the photochemical behavior of more complex molecules containing similar structural motifs. Understanding its mechanism of action in photochemical reactions is crucial for applications ranging from organic synthesis to the degradation of environmental pollutants and the photostability of pharmaceuticals. Upon absorption of ultraviolet radiation, this compound can undergo a variety of transformations, including photosensitized oxidation, reactions with reactive oxygen species (ROS), and potential cycloaddition reactions. This guide will delve into the specifics of these pathways.

Core Photochemical Processes

The photochemical reactivity of this compound is primarily dictated by its behavior as a photoexcited electron donor. Upon absorbing a photon, the molecule is promoted to an excited singlet state (S₁), which can then undergo several competing processes: fluorescence, intersystem crossing to a triplet state (T₁), or reaction with other molecules.

Photosensitized Oxidation

In the presence of a photosensitizer and molecular oxygen, this compound can undergo oxidation through two primary mechanisms: Type I and Type II photosensitized reactions.[1][2]

-

Type I Mechanism: This pathway involves electron or hydrogen atom transfer between the excited sensitizer (B1316253) and the substrate. The resulting radical ions or neutral radicals can then react with ground-state molecular oxygen to form oxidized products.[1][2]

-

Type II Mechanism: In this mechanism, the excited triplet state of the sensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then directly react with this compound.[1][2]

The following diagram illustrates the general pathways for Type I and Type II photosensitized oxidation.

Caption: Type I and Type II photosensitized oxidation pathways.

Reaction with Hydroxyl Radicals

Quantitative Data

Despite a thorough review of the existing literature, specific quantitative data for the photochemical reactions of this compound, such as quantum yields and singlet oxygen quenching rate constants, are not well-documented. However, data for structurally similar compounds can provide valuable estimations.

| Parameter | Compound | Value | Solvent | Reference |

| Singlet Oxygen Quenching Rate Constant (k_q) | Dimethylmethoxy chromanol | (1.3 ± 0.1) x 10⁸ M⁻¹s⁻¹ | Solution | [3] |

| Methoxy-substituted resveratrol (B1683913) derivatives | Varies with substitution | Acetonitrile, Methanol | [4] | |

| Reaction Rate Constant with •OH | Substituted benzenes (general) | 10⁹ - 10¹⁰ M⁻¹s⁻¹ | Aqueous |

Note: The provided data is for analogous compounds and should be used as an estimation for this compound. Further experimental work is required to determine the precise values for this compound.

Experimental Protocols

This section outlines general experimental protocols that can be adapted for studying the photochemical reactions of this compound.

Determination of Photochemical Quantum Yield

The quantum yield (Φ) of a photochemical reaction is the number of molecules reacted or formed per photon absorbed. It can be determined using a relative method by comparing the reaction rate of the target compound to that of a well-characterized actinometer.

Workflow for Quantum Yield Determination:

Caption: Experimental workflow for determining relative quantum yield.

Materials:

-

This compound

-

Actinometer (e.g., potassium ferrioxalate)

-

Solvent (e.g., acetonitrile, water)

-

UV light source (e.g., mercury lamp with appropriate filters)

-

UV-Vis spectrophotometer or HPLC

-

Quartz cuvettes

Procedure:

-

Prepare solutions of this compound and the chosen actinometer in the desired solvent. The concentrations should be adjusted to have similar absorbance at the irradiation wavelength.

-

Place the solutions in quartz cuvettes and irradiate them under identical and constant conditions (e.g., same light source, distance from the source, and temperature).

-

At regular time intervals, withdraw aliquots from both solutions and analyze the concentration of the reactant or a specific product using a suitable analytical technique (e.g., UV-Vis spectrophotometry to monitor the disappearance of the reactant, or HPLC to quantify product formation).

-

Plot the concentration versus time and determine the initial rate of reaction for both this compound and the actinometer from the slope of the linear portion of the curve.

-

The quantum yield of this compound (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_act * (Rate_sample / Rate_act) * (I_act / I_sample)

where Φ_act is the known quantum yield of the actinometer, Rate is the initial reaction rate, and I is the rate of photon absorption by the solution. If the absorbances are matched, the ratio of photon absorption rates can be assumed to be 1.

Measurement of Singlet Oxygen Quenching Rate Constant

The rate constant for the quenching of singlet oxygen (k_q) by this compound can be determined by time-resolved phosphorescence detection of singlet oxygen at 1270 nm.

Experimental Setup for Singlet Oxygen Quenching:

Caption: Schematic of a time-resolved singlet oxygen phosphorescence setup.

Materials:

-

This compound

-

Photosensitizer (e.g., Rose Bengal, Methylene Blue)

-

Solvent (deuterated solvents like D₂O or CD₃CN are often used to increase the lifetime of singlet oxygen)

-

Pulsed laser system

-

Near-infrared detector

-

Data acquisition system

Procedure:

-

Prepare a solution of the photosensitizer in the chosen solvent.

-

Excite the photosensitizer with a laser pulse to generate singlet oxygen.

-

Monitor the decay of the singlet oxygen phosphorescence at 1270 nm.

-

Add increasing concentrations of this compound to the solution and measure the phosphorescence decay at each concentration.

-

The quenching rate constant (k_q) can be determined from the Stern-Volmer plot of the reciprocal of the singlet oxygen lifetime versus the concentration of this compound.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the excited states of this compound and any transient intermediates formed during photochemical reactions.

Principle of Transient Absorption Spectroscopy:

Caption: Basic principle of a pump-probe transient absorption experiment.

Experimental Setup: A typical transient absorption setup consists of a pump laser to excite the sample and a probe laser (often a white-light continuum) to measure the absorption changes of the excited sample as a function of time after excitation.[5][6][7]

Procedure:

-

A solution of this compound is placed in a cuvette.

-

The sample is excited by an ultrashort laser pulse (the pump).

-

A second, broad-spectrum pulse (the probe) is passed through the sample at a variable time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

The resulting transient absorption spectra can provide information on the lifetimes of the excited singlet and triplet states of this compound and the kinetics of the formation and decay of any reaction intermediates.

Signaling Pathways and Logical Relationships

The photochemical reactions of this compound can be summarized in the following logical relationship diagram, which outlines the key decision points and potential outcomes upon photoexcitation.

Caption: Logical flow of photochemical processes for this compound.

Conclusion

The photochemical behavior of this compound is characterized by its role as a photoexcited electron donor, leading to potential photosensitized oxidation reactions via Type I and Type II mechanisms. While specific quantitative data for this compound are sparse in the current literature, this guide provides a framework for understanding its likely reaction pathways and outlines the experimental protocols necessary to elucidate its detailed photochemical properties. Further research is warranted to determine the precise quantum yields and rate constants for the various photochemical processes of this compound, which will contribute to a more complete understanding of the photochemistry of substituted aromatic ethers.

References

- 1. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]

- 2. Type I and Type II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Singlet Oxygen Quenching by Resveratrol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. nathan.instras.com [nathan.instras.com]

- 7. The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,5-Dimethylanisole: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 2,5-Dimethylanisole (also known as 2-methoxy-1,4-dimethylbenzene), a key aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

-

IUPAC Name: 2-methoxy-1,4-dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | Multiplet | 1H | Ar-H |

| ~6.6-6.8 | Multiplet | 2H | Ar-H |

| 3.81 | Singlet | 3H | O-CH ₃ |

| 2.33 | Singlet | 3H | Ar-CH ₃ |

| 2.18 | Singlet | 3H | Ar-CH ₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The data presented is a representative compilation from spectral databases.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C -OCH₃ |

| ~136 | Ar-C |

| ~130 | Ar-C |

| ~129 | Ar-C H |

| ~121 | Ar-C H |

| ~111 | Ar-C H |

| ~55 | O-C H₃ |

| ~21 | Ar-C H₃ |

| ~16 | Ar-C H₃ |

Note: Assignments are based on typical chemical shifts for substituted benzene (B151609) rings and require computational or 2D NMR data for definitive confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H Stretch | Aliphatic (CH₃) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~800-880 | C-H Bend | Aromatic (out-of-plane) |

Note: The fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[5]

| m/z | Ion |

| 136 | [M]⁺ (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 106 | [M - CH₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The relative abundances of the fragments are dependent on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrument Setup: The NMR spectrometer is set to the appropriate frequency for ¹H or ¹³C observation.[6] Key parameters like the number of scans, acquisition time, and relaxation delay are optimized.

-

Data Acquisition: The sample is placed in the magnet, and the experiment is initiated.[7] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8]

-

Data Processing: The resulting Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.[6] Phase and baseline corrections are applied, and the chemical shifts are referenced to the solvent or TMS signal.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A single drop of liquid this compound is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[4]

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

-

Sample Scan: The sample is placed on the crystal, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.[3]

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized in a high vacuum.[9]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion [M]⁺.[9][10]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[9][10]

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound(1706-11-2) 1H NMR [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Experimental Design [web.mit.edu]

- 4. amherst.edu [amherst.edu]

- 5. fiveable.me [fiveable.me]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safe Handling of 2,5-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2,5-Dimethylanisole (CAS No. 1706-11-2). The information is compiled to be a crucial resource for laboratory personnel and those involved in drug development to ensure safe handling and mitigate potential risks. While detailed toxicological studies on this compound are limited in publicly available literature, this guide summarizes existing safety data and outlines general experimental protocols for assessing the toxicity of related aromatic ether compounds.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 190 °C (lit.) | [4] |

| Density | 0.965 g/mL at 25 °C (lit.) | [4] |

| Flash Point | 66 °C / 150.8 °F | [5] |

| Refractive Index | n20/D 1.514 (lit.) | [4] |

| Solubility | Soluble in organic solvents like alcohols and ethers; almost insoluble in water. | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage (Category 1) | H318: Causes serious eye damage |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Source:[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate PPE. The following diagram illustrates a general workflow for selecting and using PPE.

References

- 1. Rearrangement Reactions Catalyzed by Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and excretion of methylamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of methyl tert-butyl ether and other gasoline ethers by human liver microsomes and heterologously expressed human cytochromes P450: identification of CYP2A6 as a major catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthetic History of 2,5-Dimethylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylanisole, also known as 2-methoxy-p-xylene, is an aromatic organic compound with the chemical formula C₉H₁₂O. While not a household name in medicinal chemistry, its structural motif and chemical properties make it a subject of interest in organic synthesis and materials science. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with this compound, tailored for a scientific audience.

Discovery and Historical Context

The precise moment of the first synthesis of this compound is not well-documented in the annals of chemical history, suggesting its discovery was likely an application of established reactions rather than a landmark breakthrough. However, the historical context of its synthesis can be inferred from the development of key chemical knowledge in the mid-19th century.

The intellectual precursors to the synthesis of this compound are the isolation of its parent hydrocarbon, xylene, and the development of a foundational reaction in ether synthesis. Xylene was first isolated from wood tar in 1850 by the French chemist Auguste Cahours. In the same year, the British chemist Alexander Williamson developed the eponymous Williamson ether synthesis , a versatile method for forming ethers from an alkoxide and an organohalide. This reaction was pivotal in understanding the structure of ethers and remains a cornerstone of organic synthesis today.

Given that the necessary precursors and the synthetic methodology were available from 1850 onwards, it is highly probable that this compound was first synthesized in the latter half of the 19th century as chemists began to explore the vast possibilities of aromatic substitutions and etherifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 1706-11-2 | [1] |

| Appearance | Clear, colorless to slightly yellowish liquid | [2] |

| Boiling Point | 190 °C (lit.) | [3] |

| Density | 0.965 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.514 (lit.) | [3] |

| Solubility | Soluble in organic solvents (alcohols, ethers); almost insoluble in water. | [4] |

Experimental Protocols

The most common and historically relevant method for the synthesis of this compound is the Williamson ether synthesis, starting from 2,5-dimethylphenol (B165462).

Synthesis of this compound from 2,5-Dimethylphenol

This procedure details the methylation of 2,5-dimethylphenol using dimethyl sulfate (B86663).

Materials:

-

2,5-Dimethylphenol

-

Dimethyl sulfate

-

Potassium carbonate

-

20% Sodium hydroxide (B78521) solution

-

Sodium sulfate

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethylphenol (50 g, 410 mmol) and potassium carbonate (68 g, 490 mmol) in acetone (600 mL) at room temperature.

-

Add dimethyl sulfate (31.02 g, 246 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 9 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, add an additional portion of dimethyl sulfate (31.02 g, 246 mmol) and continue to reflux for another 9 hours.

-

Upon completion of the reaction, filter the mixture and remove the acetone using a rotary evaporator.

-

Stir the resulting oil with a 20% sodium hydroxide solution (100 mL) for 10 minutes.

-

Wash the organic layer with water (2 x 500 mL) until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to yield this compound. This procedure is reported to yield approximately 45.5 g (81%) of the final product.[2]

¹H NMR Data (CDCl₃):

-

δ 2.2 (s, 3H, CH₃)

-

δ 2.34 (s, 3H, CH₃)

-

δ 3.82 (s, 3H, OCH₃)

-

δ 6.65 (s, 1H, Ar-H)

-

δ 6.7 (d, J = 7.2Hz, 1H, Ar-H)

-

δ 7.03 (d, J = 7.2Hz, 1H, Ar-H)[2]

Visualized Synthesis Workflow

The following diagram illustrates the Williamson ether synthesis of this compound from 2,5-Dimethylphenol.

Caption: Williamson Ether Synthesis of this compound.

Applications in Research

This compound has found utility in specialized areas of chemical research. It has been employed as a photoexcited donor in studies of non-radiative transitions.[5] Additionally, it has been used in nuclear magnetic resonance (NMR) relaxation studies to investigate the internal rotation of methyl groups.

Conclusion

While the discovery of this compound lacks a singular, celebrated moment, its existence is a testament to the foundational principles of organic synthesis developed in the 19th century. Its preparation via the Williamson ether synthesis is a classic example of this robust and enduring reaction. The well-characterized physicochemical properties and established synthetic protocols for this compound provide a solid basis for its use in contemporary chemical research, particularly in the fields of photochemistry and physical organic chemistry. For drug development professionals, while not a direct therapeutic agent, understanding the synthesis and properties of such fundamental aromatic structures can inform the design and synthesis of more complex molecules.

References

The Natural Occurrence of 2,5-Dimethylanisole and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylanisole and its oxygenated derivative, 2,5-dimethoxytoluene (B1361827), are aromatic organic compounds that have garnered interest due to their presence in various natural sources and their potential applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of these molecules and their related isomers. It details their identification in fungi and plant-derived products, presents available quantitative data, outlines experimental protocols for their analysis, and explores potential biosynthetic and signaling pathways.

Natural Occurrence of this compound and Its Derivatives

The natural occurrence of this compound is not as well-documented as its isomer, 2,5-dimethoxytoluene. While some databases suggest its use as a fragrance ingredient in spices, specific scientific literature confirming its isolation from a particular spice is scarce. However, related dimethylanisole isomers have been identified in various natural contexts. In contrast, 2,5-dimethoxytoluene has been definitively identified in specific fungal species and as a product of wood distillation.

2,5-Dimethoxytoluene

Fungal Sources: The most well-documented natural source of 2,5-dimethoxytoluene is the winter truffle, Tuber brumale. It is a significant volatile component that contributes to the characteristic aroma of this fungus. Studies on the volatile profiles of various truffle species have consistently identified 2,5-dimethoxytoluene in T. brumale, often alongside its isomers 2,3-dimethoxytoluene (B57066) and 3,5-dimethoxytoluene. In one study of Hungarian truffles, methoxy (B1213986) methyl benzenes, including 2,5-dimethoxytoluene, were found to be the most dominant aroma constituents in Tuber brumale. Another brown rot fungus, Gloeophyllum trabeum, has been shown to synthesize 2,5-dimethoxyhydroquinone de novo, a closely related precursor.[1]

Plant-Derived Sources: 2,5-Dimethoxytoluene is a known constituent of beechwood creosote (B1164894) , a complex mixture obtained from the distillation of beechwood tar.[2][3][4] Beechwood creosote is comprised of various phenolic and methoxyphenolic compounds.

This compound

Other Naturally Occurring Derivatives and Isomers

Several isomers of dimethylanisole and dimethoxytoluene have been identified in natural sources, particularly in truffles. These include:

-

2,3-Dimethoxytoluene: Found in Tuber brumale.

-

3,5-Dimethoxytoluene: Found in Tuber brumale.

-

2,4-Dimethylanisole: Listed as a flavoring agent.

-

3,5-Dimethylanisole: General chemical database entry.

-

2,5-Dimethoxyhydroquinone: Synthesized by the fungus Gloeophyllum trabeum.[1]

Data Presentation: Quantitative Analysis

Absolute quantitative data for this compound and its derivatives in natural sources are limited. Most studies report relative abundance based on the percentage of the total volatile fraction.

| Compound | Natural Source | Method | Relative Abundance (% of Total Volatiles) | Reference |

| 2,5-Dimethoxytoluene | Tuber brumale (Hungarian) | GC-MS | 0.18 | --INVALID-LINK-- |

| 2,3-Dimethoxytoluene | Tuber brumale (Hungarian) | GC-MS | 0.18 | --INVALID-LINK-- |

| 3,5-Dimethoxytoluene | Tuber brumale (Hungarian) | GC-MS | 0.44 | --INVALID-LINK-- |

| Guaiacol (2-Methoxyphenol) | Beechwood Creosote | GC-MS | 25.2 | [2] |

| 4-Methylguaiacol | Beechwood Creosote | GC-MS | 21.4 | [2] |

Experimental Protocols

The primary method for the analysis of this compound and its derivatives from natural sources is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for Volatile Compound Analysis from Fungal and Plant Matrices

This protocol is a synthesis of methodologies reported for the analysis of volatile compounds in truffles and other natural products.

1. Sample Preparation:

-

For fungal samples (e.g., truffles), fresh fruiting bodies are cleaned and homogenized. A known weight of the homogenized sample (e.g., 1-5 g) is placed into a headspace vial (e.g., 20 mL).

-

For plant materials, the sample may be fresh or dried and ground. A known weight is placed in a headspace vial.

-

An internal standard (e.g., a non-naturally occurring alkane or a deuterated analog of a target analyte) is added to the vial for semi-quantitative or quantitative analysis.

-

To enhance the release of volatiles, a salt solution (e.g., saturated NaCl) can be added to the sample.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-spectrum analysis of volatile and semi-volatile compounds.

-

Equilibration: The sealed vial containing the sample is incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC (e.g., at 250 °C) for thermal desorption of the analytes onto the GC column.

-

Gas Chromatography:

-

Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of aromatic and polar compounds.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a high temperature (e.g., 230-250 °C) at a rate of 3-5 °C/min, and holds at the final temperature for several minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

-

Data Acquisition: Data is collected in full scan mode over a mass range of m/z 35-550.

-

4. Compound Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices (calculated using a series of n-alkanes) with literature values.

-

Quantification: For quantitative analysis, a calibration curve is generated using authentic standards of the target analytes. The concentration in the sample is determined by relating the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.

Biosynthesis and Signaling Pathways

The specific biosynthetic pathways leading to this compound and 2,5-dimethoxytoluene have not been fully elucidated. However, based on the general principles of fungal secondary metabolism, a plausible pathway can be proposed.

Proposed Biosynthesis of 2,5-Dimethoxytoluene in Fungi

The biosynthesis of many fungal aromatic compounds originates from the shikimate pathway , which produces aromatic amino acids, or from polyketide pathways. For methoxylated aromatic compounds, a key step is the O-methylation of hydroxylated precursors, catalyzed by O-methyltransferases (OMTs) with S-adenosyl methionine (SAM) as the methyl donor.

A plausible biosynthetic route for 2,5-dimethoxytoluene could start from a dihydroxytoluene precursor, such as 2-methylhydroquinone. This is supported by the finding that the brown rot fungus Gloeophyllum trabeum synthesizes 2,5-dimethoxyhydroquinone.[1] The proposed pathway would involve a two-step methylation process.

Regulation of Secondary Metabolite Production in Fungi

The production of volatile organic compounds (VOCs) in fungi is part of the secondary metabolism, which is tightly regulated by various signaling pathways in response to environmental cues, developmental stages, and interactions with other organisms. While specific pathways for 2,5-dimethoxytoluene are unknown, general regulatory mechanisms in fungi include:

-

Cell Wall Integrity (CWI) Pathway: This pathway, involving a mitogen-activated protein kinase (MAPK) cascade, responds to cell wall stress and has been shown to regulate the production of various secondary metabolites.

-

Epigenetic Regulation: Histone modifications and DNA methylation can lead to the activation or silencing of biosynthetic gene clusters for secondary metabolites.

-

Environmental Factors: The production of VOCs in truffles is known to be influenced by the host plant, soil microbiome, and the truffle's developmental stage.

References

- 1. An Overview on Truffle Aroma and Main Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of beechwood creosote by gas chromatography-mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of beechwood creosote by gas chromatography-mass spectrometry and high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 5. Determination of volatile marker compounds of common coffee roast defects - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of the Electronic Structure of 2,5-Dimethylanisole: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical protocol for investigating the electronic structure of 2,5-Dimethylanisole. In the absence of extensive specific literature for this molecule, this document serves as a methodological whitepaper, detailing the requisite computational experiments, data interpretation, and visualization techniques. The protocols described herein are based on established quantum chemical methods widely applied to substituted aromatic compounds, providing a robust framework for researchers to predict and understand the molecule's electronic properties, reactivity, and potential applications in fields such as drug development and materials science.

Introduction

This compound is an aromatic organic compound with potential applications in various chemical syntheses. A thorough understanding of its electronic structure is paramount for predicting its chemical behavior, reactivity, and interaction with biological systems. Theoretical studies, employing quantum chemical calculations, offer a powerful and cost-effective means to elucidate molecular properties at the atomic level. This guide provides a standardized protocol for conducting such an investigation, focusing on Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of organic molecules.

Computational Methodology

A systematic computational study of this compound involves a series of sequential calculations to ensure the accuracy and reliability of the results. The general workflow is depicted below.

Caption: Computational workflow for analyzing the electronic structure of this compound.

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to a minimum on the potential energy surface.

Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Method: Density Functional Theory (DFT) is the recommended method. The B3LYP hybrid functional is a robust choice that balances accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is advisable.

-

6-311G: A triple-zeta basis set for valence electrons, providing flexibility.

-

+: Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms, which are crucial for describing lone pairs and anions.

-

(d,p): Represents polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in electron distribution, which is essential for accurate bonding descriptions.

-

-

Convergence Criteria: Default convergence criteria for energy and forces are typically sufficient.

Vibrational Frequency Calculation

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum.

Protocol:

-

Methodology: The calculation is performed on the optimized geometry from the previous step.

-

Analysis: The absence of imaginary frequencies in the output confirms a local minimum. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra, if available, to validate the computational model.

Electronic Property Analysis

With a validated minimum energy structure, a detailed analysis of the electronic properties can be undertaken.

2.3.1. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

Protocol:

-

Calculation: The energies of all molecular orbitals are obtained from the converged DFT calculation.

-

Data Extraction: The energies of the HOMO (EHOMO) and LUMO (ELUMO) are identified.

-